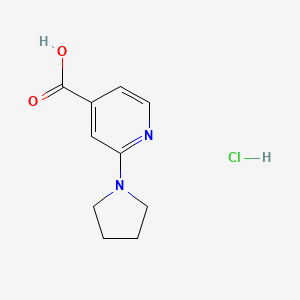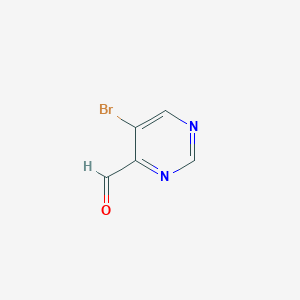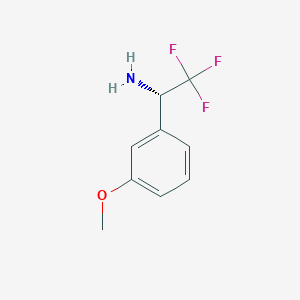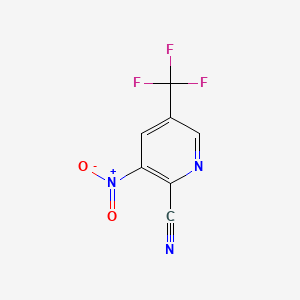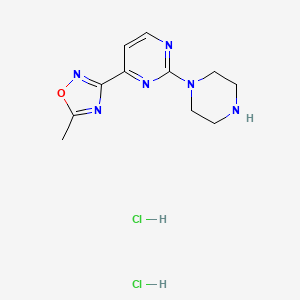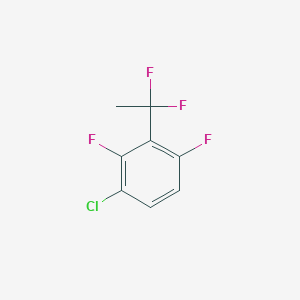![molecular formula C6H8F3N B1390605 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane CAS No. 1212082-75-1](/img/structure/B1390605.png)
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane
Übersicht
Beschreibung
2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane is a type of bicyclic structure that is increasingly being used in the development of bioactive compounds . It is a saturated bicyclic structure that is still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of this compound involves a convergent approach. This includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a bicyclic scaffold . The structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The use of photochemistry allows for the creation of new building blocks via [2 + 2] cycloaddition . Additionally, the incorporation of a trifluoromethyl group into organic motifs has seen significant growth in recent years .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : A method for constructing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are challenging to synthesize but of interest to the pharmaceutical industry, has been developed using Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts (Harris et al., 2017).
Reductive Cyclopropanation : The synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton was achieved by intramolecular reductive cyclopropanation (Gensini et al., 2002).
Insertion into C-H Bond : A variety of 3-azabicyclo[3.1.0]hexanes were synthesized via C-H insertion of cyclopropylmagnesium carbenoids (Kimura et al., 2015).
Biological Applications and Synthesis
Asymmetric Synthesis : Azabicyclo[3.1.0]hexane-1-ols, obtained from Ti(IV)-mediated cyclopropanation, are used as intermediates for the asymmetric synthesis of pharmacologically active products (Jida et al., 2007).
Synthesis of Bicyclic Amines : A process for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamine carboxylates was developed, demonstrating the versatility of these structures in chemical synthesis (Toh et al., 2014).
Enantioselective Functionalization : A method for enantioselective C-H functionalization leading to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes was reported, illustrating the potential for creating complex molecular architectures (Pedroni & Cramer, 2017).
Safety and Hazards
The safety data sheet for a similar compound, (1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment .
Zukünftige Richtungen
The future directions for 2-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane and similar structures involve further exploration of their synthetic accessibility and potential applications in the development of bioactive compounds . The use of photochemistry to access new building blocks presents a promising avenue for future research .
Wirkmechanismus
- The primary targets of this compound are histone deacetylase (HDAC) enzymes . HDACs play a crucial role in regulating gene expression by removing acetyl groups from lysine residues in proteins, including histones .
- Competitive, slow-binding mechanisms are also observed for specific HDAC pairs (e.g., HDACs 1, 2, and 6 vs. HDACs 3 and 8) .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)5-4-1-3(4)2-10-5/h3-5,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBRBLVWXHRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




